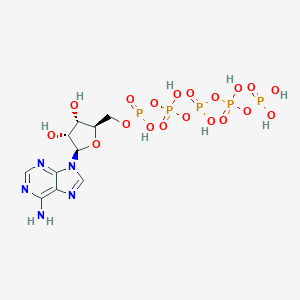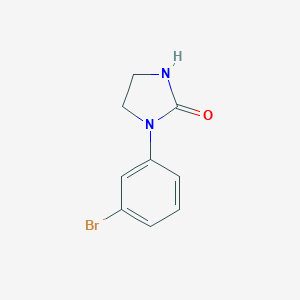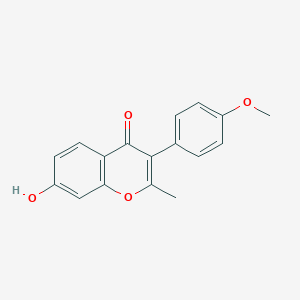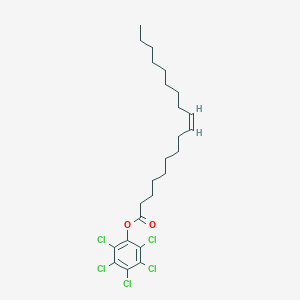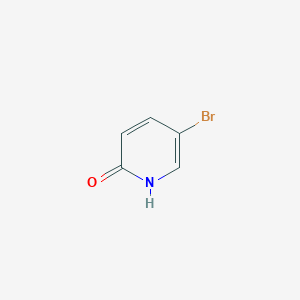
3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione, also known as juglone, is a natural organic compound found in the leaves, roots, and bark of the black walnut tree. Juglone has been studied for its potential use in various scientific research applications due to its unique chemical structure and properties.
Mecanismo De Acción
Juglone exerts its antitumor effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and inhibition of angiogenesis. Juglone has also been shown to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair. Additionally, 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione has been shown to have antimicrobial effects by disrupting the cell membrane and inhibiting the activity of enzymes involved in cell wall synthesis.
Efectos Bioquímicos Y Fisiológicos
Juglone has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress and the activation of various signaling pathways. Juglone has been shown to induce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative damage. Additionally, 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione has been shown to activate the MAPK and NF-κB signaling pathways, which are involved in inflammation and immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione in lab experiments is its relatively low cost and easy availability. Additionally, 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione has been shown to have a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, one limitation of using 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione in lab experiments is its potential toxicity, as it can induce oxidative stress and damage DNA at high concentrations.
Direcciones Futuras
There are several potential future directions for research involving 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione. One area of interest is the development of 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Additionally, further studies are needed to elucidate the mechanisms underlying 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione's antitumor and antimicrobial effects. Finally, there is potential for the use of 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione in combination with other drugs or therapies to enhance its therapeutic effects.
Métodos De Síntesis
Juglone can be synthesized through the oxidation of 5-hydroxy-1,4-naphthoquinone or the reduction of 5,8-dihydroxy-1,4-naphthoquinone. The most common method for synthesizing 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione involves the oxidation of 5-hydroxy-1,4-naphthoquinone using potassium permanganate.
Aplicaciones Científicas De Investigación
Juglone has been studied for its potential use in various scientific research applications, including its role as an antitumor agent, antimicrobial agent, and antioxidant. Juglone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione has been shown to have antimicrobial properties, making it a potential treatment for bacterial and fungal infections. Finally, 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione has been shown to have antioxidant properties, which may make it useful in preventing oxidative damage in cells.
Propiedades
Número CAS |
14090-53-0 |
|---|---|
Nombre del producto |
3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione |
Fórmula molecular |
C14H12O7 |
Peso molecular |
292.24 g/mol |
Nombre IUPAC |
3-acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione |
InChI |
InChI=1S/C14H12O7/c1-5(15)8-11(17)9-6(16)4-7(20-2)14(21-3)10(9)13(19)12(8)18/h4,16-17H,1-3H3 |
Clave InChI |
NOMNFRNVUGOWAK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(C(=C(C=C2O)OC)OC)C(=O)C1=O)O |
SMILES canónico |
CC(=O)C1=C(C2=C(C(=C(C=C2O)OC)OC)C(=O)C1=O)O |
Sinónimos |
2-Acetyl-3,8-dihydroxy-5,6-dimethoxy-1,4-naphthoquinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



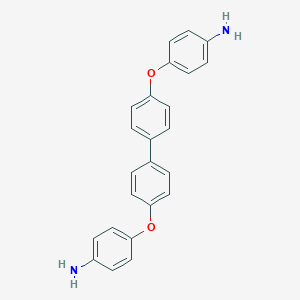
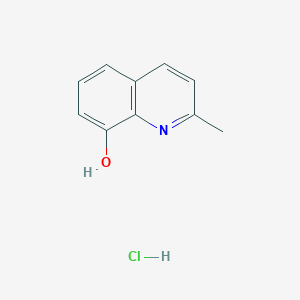
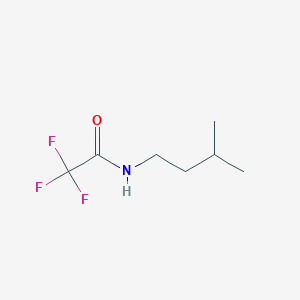
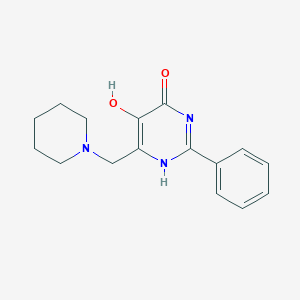
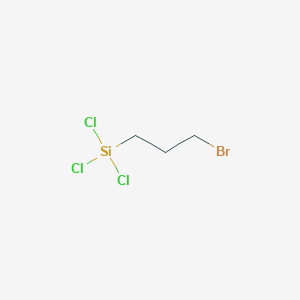
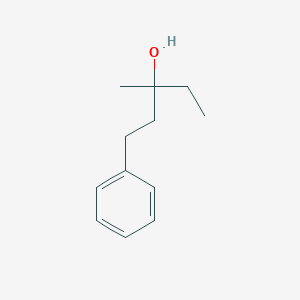
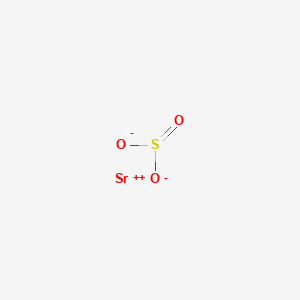
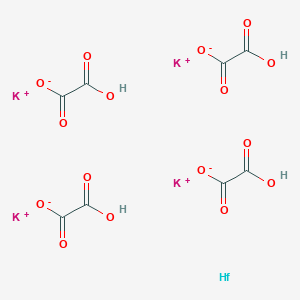
![9-Azabicyclo[6.1.0]non-8-ene](/img/structure/B85213.png)
